Home > Products > Screening Compounds P71853 > Erismodegib (diphosphate)
Erismodegib (diphosphate) -

Erismodegib (diphosphate)

Catalog Number: EVT-13529056
CAS Number:
Molecular Formula: C26H32F3N3O11P2
Molecular Weight: 681.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Erismodegib is synthesized through various chemical methods, which are designed to optimize yield and purity while minimizing environmental impact. Its development is part of ongoing research into targeted cancer therapies that inhibit specific molecular pathways involved in tumor growth.

Classification

Erismodegib belongs to several classifications:

  • Drug Class: Antineoplastic agents
  • Chemical Class: Biphenyl derivatives
  • Mechanism of Action: Hedgehog pathway inhibitors
Synthesis Analysis

Methods

The synthesis of erismodegib has evolved over time to improve efficiency and reduce environmental impact. A notable method involves a three-pot, five-step synthesis that utilizes palladium catalysis in aqueous conditions, significantly lowering the use of harmful solvents and reagents .

Technical Details:

  1. Step 1: Formation of a key intermediate using 1 mmol of a precursor compound with 10 mol% DMAP (4-Dimethylaminopyridine) and DCC (Dicyclohexylcarbodiimide) under controlled temperature.
  2. Step 2: Coupling reactions facilitated by palladium catalysts, where specific conditions are maintained to ensure minimal residual metal contamination.
  3. Final Steps: Purification processes that adhere to FDA regulations regarding residual catalysts.
Molecular Structure Analysis

Structure

Erismodegib has a complex molecular structure characterized by the following formula:

  • Chemical Formula: C26H26F3N3O3C_{26}H_{26}F_{3}N_{3}O_{3}
  • Molar Mass: 485.507 g/mol

The structure includes multiple functional groups that contribute to its biological activity, including a trifluoromethoxy group and a morpholine moiety.

Data

  • IUPAC Name: N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide
  • CAS Number: Not specified in the sources but can be referenced through DrugBank.
Chemical Reactions Analysis

Reactions

Erismodegib undergoes various chemical reactions during its synthesis and metabolism. The primary reaction types include:

  • Coupling Reactions: Essential for forming the biphenyl structure.
  • Hydrolysis Reactions: Involving diphosphate groups which can lead to the release of inorganic phosphates .

Technical Details

The hydrolysis of diphosphate groups can be catalyzed by pyrophosphatases, leading to significant biochemical implications in cellular metabolism.

Mechanism of Action

Process

Erismodegib exerts its therapeutic effects by inhibiting the smoothened receptor within the Hedgehog signaling pathway. When sonic hedgehog protein binds to its receptor patched, it normally inhibits smoothened. By antagonizing this interaction, erismodegib prevents downstream signaling that leads to cell proliferation and survival.

Data

This mechanism is crucial for treating cancers where aberrant Hedgehog signaling contributes to tumor growth. The inhibition results in decreased expression of GLI transcription factors, which are vital for oncogenic signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

Erismodegib is characterized by:

  • Appearance: Typically exists as a white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.
Applications

Scientific Uses

Erismodegib has been primarily utilized in oncology for treating basal cell carcinoma but has also been investigated for potential applications in other malignancies such as pancreatic cancer and medulloblastoma . Ongoing research continues to explore its efficacy against various solid tumors and hematological malignancies.

Introduction to Hedgehog Signaling Pathway Dysregulation in Oncogenesis

The Hedgehog (Hh) signaling pathway is an evolutionarily conserved system critical for embryonic development, tissue homeostasis, and stem cell regulation. In healthy adults, Hh signaling remains largely quiescent, but its aberrant reactivation drives tumorigenesis across diverse malignancies. Dysregulation occurs through: ligand-independent mechanisms (e.g., SMO or PTCH1 mutations), ligand-dependent autocrine/juxtacrine signaling, or paracrine/reverse-paracrine interactions between tumor and stromal cells [1] [5] [8]. Central to this pathway is the G protein-coupled receptor Smoothened (Smo), which acts as a master signal transducer. When dysregulated, Smo triggers downstream oncogenic cascades mediated by glioma-associated oncogene (Gli) transcription factors, promoting tumor initiation, progression, metastasis, and therapy resistance [2] [9].

Role of Smoothened (Smo) Receptor in Tumorigenesis

Smo is a class F G protein-coupled receptor (GPCR) with a complex structure featuring:

  • Cysteine-rich domain (CRD): Binds cholesterol/oxysterols
  • 7-transmembrane domain (7TM): Contains ligand-binding pockets
  • Intracellular C-terminal tail: Regulates ciliary translocation and phosphorylation [9]

In the canonical Hh pathway, Patched-1 (PTCH1) tonically inhibits Smo by depleting membrane cholesterol/oxysterols. Upon Hh ligand binding (Sonic/Indian/Desert Hedgehog), PTCH1 inhibition is relieved, enabling Smo accumulation in primary cilia. Activated Smo undergoes phosphorylation by CK1α and GRK2, facilitating its interaction with the Evc/Evc2 complex. This displaces SUFU, releasing Gli transcription factors (Gli1/2) to enter the nucleus and activate target genes (BCL2, MYCN, CCND1, ABC transporters) [1] [9].

Oncogenic Smo VariantsGain-of-function mutations in SMO drive constitutive pathway activation independent of ligands:

  • W535L mutation: Disrupts the R451-W535 "molecular switch", locking Smo in an active conformation [9]
  • D473H mutation: Confers resistance to Smo inhibitors (e.g., vismodegib) [9]
  • S533N mutation: Promotes ciliary translocation and Gli activation [9]

Table 1: SMO Oncogenic Mutations and Their Cancer Associations

MutationStructural ImpactAssociated Cancers
W535LDisrupts TM6-TM7 interactionsMedulloblastoma, Basal Cell Carcinoma
D473HAlters drug-binding pocketDrug-resistant BCC
S533NEnhances ciliary traffickingGlioma, AML

Pathophysiological Implications of Hedgehog Pathway Activation in Malignancies

Solid Tumors

  • Basal Cell Carcinoma (BCC): >90% exhibit PTCH1 loss or SMO mutations, leading to autonomous Smo activation. Gli1 upregulates BCL2 and CYCLIN D1, enabling unchecked proliferation [1] [5].
  • Prostate Cancer: Hh signaling (via SHH) sustains cancer stem cells (CSCs). Smo activation induces BMI-1 and Nanog, maintaining self-renewal and epithelial-mesenchymal transition (EMT) via SNAIL and ZEB1 [6].
  • Breast Cancer: Triple-negative breast cancer (TNBC) shows SMO overexpression correlated with tumor size, lymph node metastasis, and recurrence. Paracrine SHH from stromal cells upregulates VEGF and MMPs, driving angiogenesis and invasion [2] [7].
  • Pancreatic Ductal Adenocarcinoma (PDAC): Stroma-derived SHH activates Smo in tumor cells, inducing GLI1-dependent ABCC1/MRP1 expression, conferring multidrug resistance [5] [9].

Table 2: SMO Expression and Clinical Correlations in Solid Tumors

Cancer TypeSMO DysregulationClinical Impact
Basal Cell CarcinomaMutations (W535L, D473H)Tumor initiation, local invasion
Triple-Negative Breast CancerOverexpressionLN metastasis, recurrence
Prostate CancerAutocrine SHH activationCSC maintenance, EMT
Pancreatic CancerStromal paracrine signalingChemoresistance

Hematological Malignancies

  • Acute Myeloid Leukemia (AML): Bone marrow stroma secretes DHH, activating Smo on leukemic stem cells (LSCs). This promotes GLI1-mediated survival and chemotherapy resistance [3] [10].
  • T-cell Acute Lymphoblastic Leukemia (T-ALL): Autocrine SHH/IHH sustains GLI1 expression, cooperating with JAK3 mutations to accelerate leukemogenesis. Smo inhibition depletes LSCs in xenografts [10].
  • Chronic Lymphocytic Leukemia (CLL): Stromal DHH activates Smo, inducing BCL2 and enhancing tumor cell survival [10].

Properties

Product Name

Erismodegib (diphosphate)

IUPAC Name

N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid

Molecular Formula

C26H32F3N3O11P2

Molecular Weight

681.5 g/mol

InChI

InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4)

InChI Key

RWIVSVMMGFFZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.